molecular formula C3H8FNO B13477732 (R)-1-Amino-3-fluoropropan-2-ol

(R)-1-Amino-3-fluoropropan-2-ol

Cat. No.: B13477732
M. Wt: 93.10 g/mol
InChI Key: YNYGCUBTRXYATN-VKHMYHEASA-N
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Description

®-1-Amino-3-fluoropropan-2-ol is an organic compound with the molecular formula C3H8FNO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-fluoropropan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-glycidol.

    Fluorination: The precursor undergoes a fluorination reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

    Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group, often using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production methods for ®-1-Amino-3-fluoropropan-2-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.

    Substitution: The fluorine or amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-1-Amino-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Amino-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3-fluoropropan-2-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    1-Amino-3-chloropropan-2-ol: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.

    1-Amino-3-hydroxypropan-2-ol: A compound with a hydroxyl group instead of fluorine, used in different contexts.

Uniqueness

®-1-Amino-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C3H8FNO

Molecular Weight

93.10 g/mol

IUPAC Name

(2R)-1-amino-3-fluoropropan-2-ol

InChI

InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m0/s1

InChI Key

YNYGCUBTRXYATN-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CF)O)N

Canonical SMILES

C(C(CF)O)N

Origin of Product

United States

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